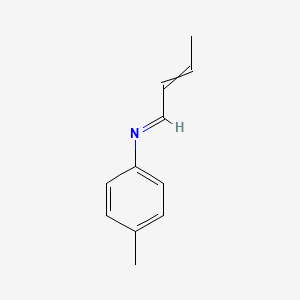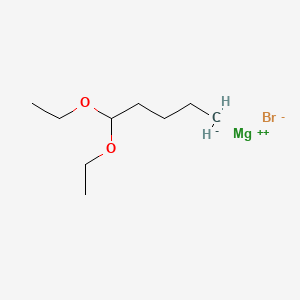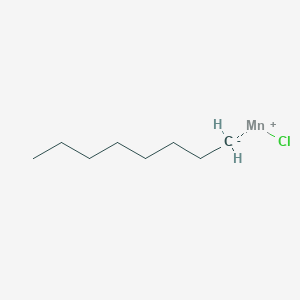
Octylmanganese chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octylmanganese chloride is an organometallic compound that features a manganese atom bonded to an octyl group and a chloride ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Octylmanganese chloride can be synthesized through the reaction of octylmagnesium bromide with manganese(II) chloride. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as tetrahydrofuran (THF). The general reaction is as follows:
MnCl2+2C8H17MgBr→Mn(C8H17)2+2MgBrCl
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Octylmanganese chloride undergoes various types of chemical reactions, including:
Oxidation: The manganese center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form manganese(0) species.
Substitution: The octyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and permanganates.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or aryl halides can be used under appropriate conditions.
Major Products Formed
Oxidation: Higher oxidation state manganese compounds.
Reduction: Manganese(0) species.
Substitution: New organomanganese compounds with different alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
Octylmanganese chloride has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in cross-coupling reactions.
Biology: Investigated for its potential role in biological systems as a trace element.
Medicine: Explored for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of octylmanganese chloride involves the interaction of the manganese center with various substrates. The manganese atom can undergo redox reactions, facilitating electron transfer processes. The octyl group provides steric and electronic effects that influence the reactivity and selectivity of the compound. Molecular targets include organic molecules with functional groups that can coordinate to the manganese center, leading to catalytic transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Manganese(II) chloride: A simpler manganese compound without the octyl group.
Octylmagnesium bromide: An organomagnesium compound used in the synthesis of octylmanganese chloride.
Manganese(II) acetate: Another manganese compound with different ligands.
Uniqueness
This compound is unique due to the presence of the octyl group, which imparts specific chemical properties and reactivity
Eigenschaften
CAS-Nummer |
147608-28-4 |
|---|---|
Molekularformel |
C8H17ClMn |
Molekulargewicht |
203.61 g/mol |
IUPAC-Name |
chloromanganese(1+);octane |
InChI |
InChI=1S/C8H17.ClH.Mn/c1-3-5-7-8-6-4-2;;/h1,3-8H2,2H3;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
CBADUKXZDGRORJ-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCC[CH2-].Cl[Mn+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanethiol, 2,2'-[1,3-propanediylbis(ethylimino)]bis-](/img/structure/B12550903.png)
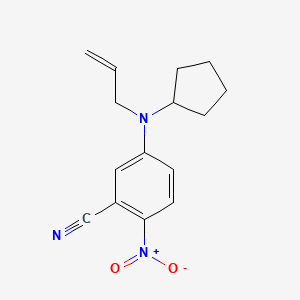
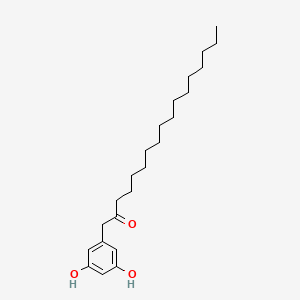
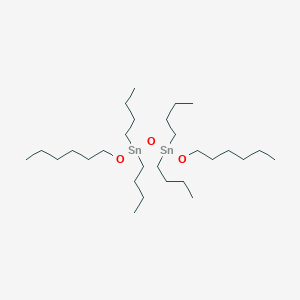
![Ethyl 5,5-dimethylbicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B12550932.png)
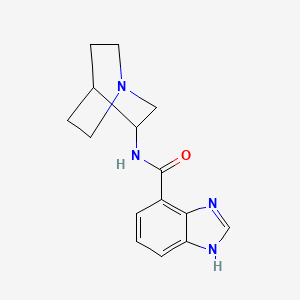
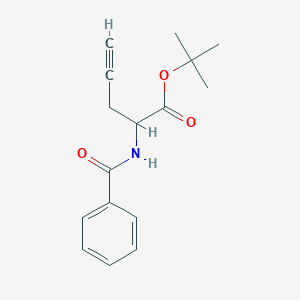
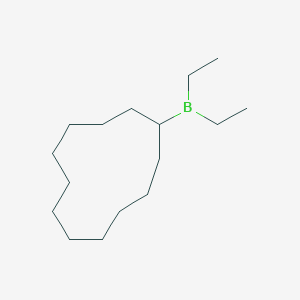
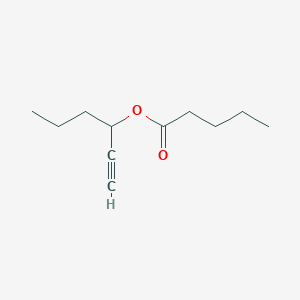
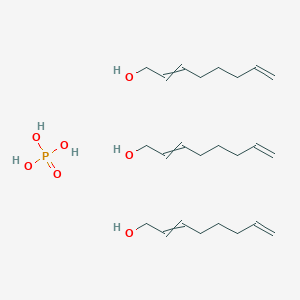
![4-[(Propan-2-yl)oxy]benzene-1,2-diol](/img/structure/B12550964.png)
